molecular formula C14H17ClN2O B2377768 [3-(4-Methylphenoxy)phenyl]methylhydrazine;hydrochloride CAS No. 1260740-69-9

[3-(4-Methylphenoxy)phenyl]methylhydrazine;hydrochloride

Cat. No.: B2377768
CAS No.: 1260740-69-9
M. Wt: 264.75
InChI Key: AJRVFUKYQIMPRI-UHFFFAOYSA-N
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Description

[3-(4-Methylphenoxy)phenyl]methylhydrazine;hydrochloride is a chemical compound with the molecular formula C14H17ClN2O and a molecular weight of 264.75 g/mol . This compound is known for its unique structure, which includes a phenyl group substituted with a methylphenoxy group and a methylhydrazine moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of [3-(4-Methylphenoxy)phenyl]methylhydrazine;hydrochloride typically involves the reaction of 3-(4-methylphenoxy)benzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours until the desired product is formed. The product is then isolated and purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

[3-(4-Methylphenoxy)phenyl]methylhydrazine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the hydrazine moiety is replaced by other functional groups under appropriate conditions. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

[3-(4-Methylphenoxy)phenyl]methylhydrazine;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [3-(4-Methylphenoxy)phenyl]methylhydrazine;hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

[3-(4-Methylphenoxy)phenyl]methylhydrazine;hydrochloride can be compared with other similar compounds, such as:

    [3-(4-Methylphenoxy)phenyl]methylamine: This compound lacks the hydrazine moiety and has different chemical properties and reactivity.

    [3-(4-Methylphenoxy)phenyl]methylhydrazone: This compound contains a hydrazone group instead of a hydrazine moiety, leading to distinct chemical behavior.

    [3-(4-Methylphenoxy)phenyl]methylhydrazide: This compound has a hydrazide functional group, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical properties and reactivity compared to these similar compounds.

Properties

IUPAC Name

[3-(4-methylphenoxy)phenyl]methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.ClH/c1-11-5-7-13(8-6-11)17-14-4-2-3-12(9-14)10-16-15;/h2-9,16H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRVFUKYQIMPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC(=C2)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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